molecular formula C11H7BrClNO B13698802 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride

1-Bromo-N-hydroxy-2-naphthimidoyl Chloride

Cat. No.: B13698802
M. Wt: 284.53 g/mol
InChI Key: UREVDKYGKZNOBR-UHFFFAOYSA-N
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Description

1-Bromo-N-hydroxy-2-naphthimidoyl Chloride is a chemical compound with the molecular formula C11H7BrClNO It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthimidoyl chloride moiety

Preparation Methods

The synthesis of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride typically involves the reaction of 1-bromo-2-naphthylamine with N-hydroxyphthalimide in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-N-hydroxy-2-naphthimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Bromo-N-hydroxy-2-naphthimidoyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Bromo-N-hydroxy-2-naphthimidoyl Chloride can be compared with similar compounds such as:

    1-Bromo-2-naphthylamine: Lacks the hydroxyl and chloride groups, making it less reactive in certain chemical reactions.

    N-hydroxyphthalimide: Contains a similar hydroxyl group but lacks the bromine and naphthimidoyl chloride moiety, resulting in different reactivity and applications.

    2-Naphthimidoyl Chloride:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-bromo-N-hydroxynaphthalene-2-carboximidoyl chloride

InChI

InChI=1S/C11H7BrClNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14-15/h1-6,15H

InChI Key

UREVDKYGKZNOBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C(=NO)Cl

Origin of Product

United States

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